molecular formula C10H16N2 B1453618 N-(2,2-dimethylpropyl)pyridin-4-amine CAS No. 1248748-75-5

N-(2,2-dimethylpropyl)pyridin-4-amine

Cat. No. B1453618
M. Wt: 164.25 g/mol
InChI Key: ATBPRHUDVVIAPT-UHFFFAOYSA-N
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Description

“N-(2,2-dimethylpropyl)pyridin-4-amine” is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The InChI code for “N-(2,2-dimethylpropyl)pyridin-4-amine” is 1S/C10H16N2/c1-10(2,3)8-12-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3 . This indicates that the compound has a pyridine ring with an amine group attached to the 4th carbon and a 2,2-dimethylpropyl group attached to the nitrogen.

Scientific Research Applications

Coordination Chemistry and Properties : A review by Boča, Jameson, and Linert (2011) discusses the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting the preparation and properties of these organic compounds, their protonated/deprotonated forms, and their complex compounds. This review emphasizes the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas for future investigation, including the exploration of unknown analogues (Boča, Jameson, & Linert, 2011).

Nutritional Aspects and Cancer Research : Snyderwine (1994) reviews the role of food-derived heterocyclic amines, such as PhIP, in human breast cancer, linking dietary factors to the incidence of cancer and suggesting that these compounds may be etiological agents in human mammary cancer (Snyderwine, 1994).

Heterocyclic N-oxide Molecules in Organic Synthesis and Medicinal Applications : Li et al. (2019) review the synthesis, chemistry, and applications of heterocyclic N-oxide derivatives, including those from pyridine. These compounds are highlighted for their roles in forming metal complexes, designing catalysts, and medicinal applications, showcasing their versatility in chemistry and pharmacology (Li et al., 2019).

Biogenic Amines in Food Safety : The analysis and implications of biogenic amines in foods, including their toxicity and role as indicators of food freshness or spoilage, are discussed by Önal (2007). This review encompasses various analytical methods for quantifying biogenic amines in food, highlighting the importance of monitoring these compounds for ensuring food safety (Önal, 2007).

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds : Bhat and Gogate (2021) provide an overview of advanced oxidation processes (AOPs) for the degradation of nitrogen-containing compounds, including amines and dyes, in water treatment. This review discusses the efficiency of various AOPs, the mechanisms involved, and their potential applications in environmental management (Bhat & Gogate, 2021).

properties

IUPAC Name

N-(2,2-dimethylpropyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)8-12-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBPRHUDVVIAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethylpropyl)pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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